

Application Notes and Protocols: Handling and Storage of Auristatin F Powder

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Compound of Interest

Compound Name: **Auristatin F**

Cat. No.: **B605687**

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For Researchers, Scientists, and Drug Development Professionals

Auristatin F is a potent synthetic antineoplastic agent and a critical component of antibody-drug conjugates (ADCs).^{[1][2][3][4]} As a highly cytotoxic compound, meticulous handling and adherence to strict storage protocols are paramount to ensure personnel safety, experimental accuracy, and compound integrity. These application notes provide detailed guidelines for the proper handling and storage of **Auristatin F** powder.

Safety Precautions and Personal Protective Equipment (PPE)

Auristatin F is a potent cytotoxin and should be handled with extreme caution in a designated controlled area, preferably a chemical fume hood or a biological safety cabinet, to avoid inhalation and contact.^{[5][6][7]}

Recommended Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double gloving is recommended.
- Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
[\[5\]](#)

- Lab Coat: A disposable lab coat or a dedicated lab coat for handling potent compounds should be worn.
- Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is essential.[6]

Storage and Stability

Proper storage of **Auristatin F** powder is crucial for maintaining its chemical integrity and potency.

Storage Conditions

Parameter	Condition	Shelf Life
Temperature	-20°C	3 years[2]
4°C	2 years[1][2]	
2°C - 8°C	As per some supplier recommendations[8]	
Light	Store protected from light.	Not specified, but good practice for complex organic molecules.
Moisture	Keep container tightly closed in a dry place.[8]	Hygroscopic nature of DMSO solutions suggests the powder should also be protected from moisture.[2]

Stability in Solution

Auristatin F is unstable in solutions, and it is strongly recommended to use freshly prepared solutions for experiments.[1][2] If storage of a stock solution is unavoidable, it should be for the shortest possible duration and at a low temperature (-20°C or -80°C). Aliquoting the stock solution is advisable to avoid multiple freeze-thaw cycles.

Solubility and Solution Preparation

The solubility of **Auristatin F** can vary depending on the solvent. It is essential to use the appropriate solvent for your intended application.

Solubility Data

Solvent	Solubility	Notes
DMSO	≥ 56 mg/mL (75.07 mM) [1]	Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. [2] Ultrasonic assistance may be needed. [2]
Ethanol	≥ 17.2 mg/mL	For Monomethyl Auristatin F (MMAF), a close analog. [9]
Water	≥ 2.62 mg/mL	For MMAF, with gentle warming and sonication. [9]
In Vivo Formulations		
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 5 mg/mL (6.70 mM)	Solvents should be added sequentially. [1]
10% DMSO >> 90% (20% SBE- β -CD in saline)	≥ 5 mg/mL (6.70 mM)	[1]
10% DMSO >> 90% corn oil	≥ 5 mg/mL (6.70 mM)	[1]

Protocol for Preparing a Stock Solution in DMSO

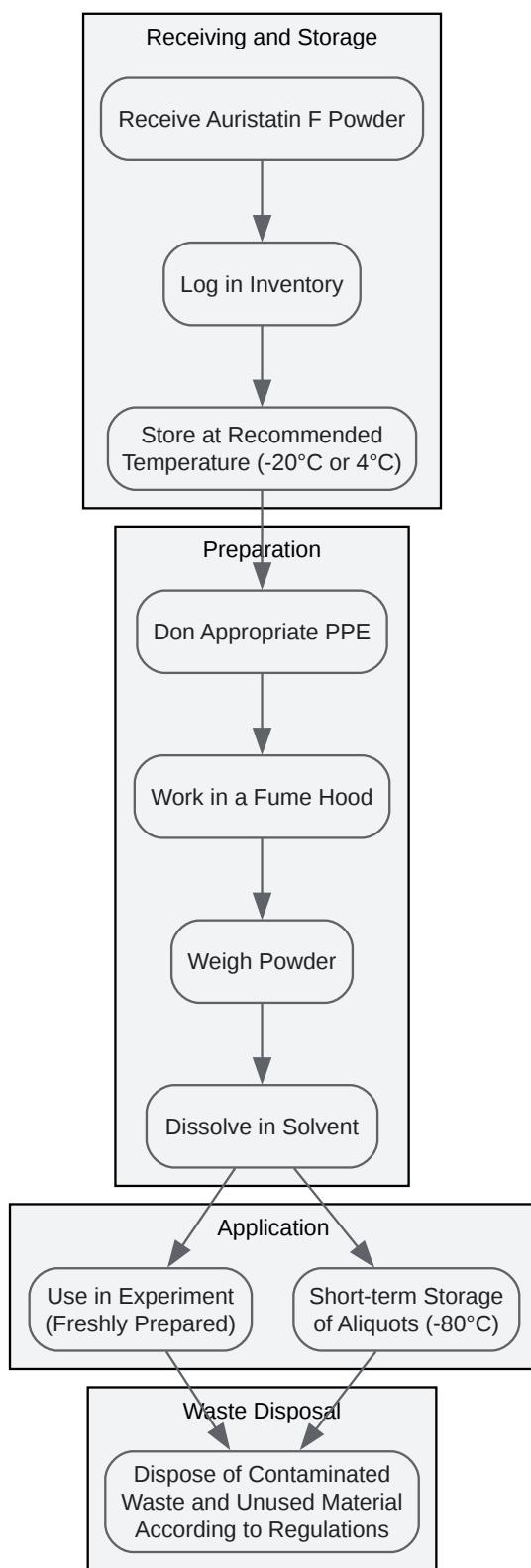
- Acclimatization: Allow the vial of **Auristatin F** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: In a chemical fume hood, carefully weigh the desired amount of **Auristatin F** powder using a calibrated analytical balance.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For example, to prepare a 10 mM stock solution, add 0.1341 mL of DMSO to 1 mg of **Auristatin F**.[\[1\]](#)

- Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved.[2]
- Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C, protected from light.

Experimental Workflows

General Handling Workflow

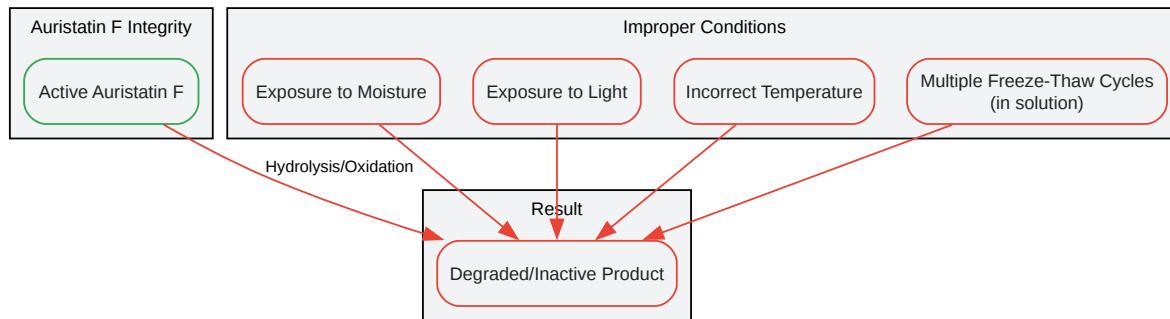
The following diagram illustrates the recommended workflow for handling **Auristatin F** powder from receipt to use.

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Caption: Recommended workflow for handling **Auristatin F** powder.

Potential Degradation Pathway

Improper handling and storage can lead to the degradation of **Auristatin F**. The following diagram illustrates a conceptual pathway for degradation.



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Caption: Factors leading to **Auristatin F** degradation.

Spill and Waste Management

- Spills: In case of a spill, evacuate the area and prevent the spread of the powder or solution. Absorb spills with an inert material and place it in a sealed container for disposal.[6] The area should then be decontaminated.
- Waste Disposal: All contaminated materials, including empty vials, pipette tips, gloves, and lab coats, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][8]

First Aid Measures

- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][7]
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5][7]

By adhering to these guidelines, researchers can safely handle **Auristatin F** powder, ensuring the integrity of their experiments and minimizing the risk of exposure.

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